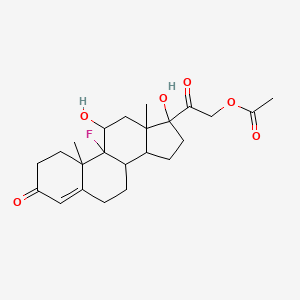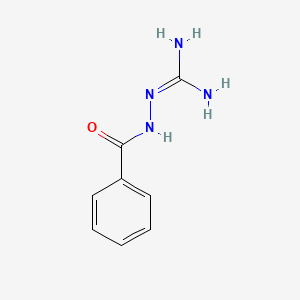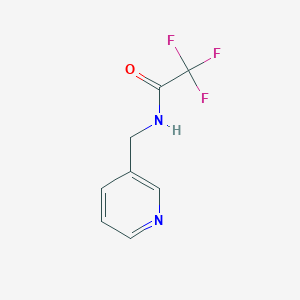
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-
概要
説明
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- is a complex organic compound with the molecular formula C₁₁H₄Cl₆O₂ and a molecular weight of 380.866 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to a methanonaphthalene core.
準備方法
The synthesis of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves several steps. One common method includes the partial hydrogenation and cleavage of methylcyclohexanone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the final product.
化学反応の分析
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone, leading to the replacement of chlorine atoms with iodine.
科学的研究の応用
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用機序
The mechanism of action of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for studying molecular mechanisms .
類似化合物との比較
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the chlorine atoms and hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound has hydroxyl groups but lacks the chlorine atoms, resulting in different reactivity and applications.
The unique combination of chlorine atoms and hydroxyl groups in 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- makes it distinct and valuable for various scientific and industrial applications.
特性
CAS番号 |
5210-87-7 |
|---|---|
分子式 |
C11H4Cl6O2 |
分子量 |
380.9 g/mol |
IUPAC名 |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol |
InChI |
InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,18-19H |
InChIキー |
HGWPFZAIXJHLBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8789245.png)












